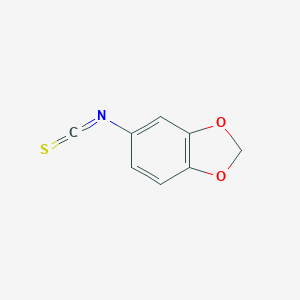

3,4-Methylenedioxyphenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-isothiocyanato-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c12-4-9-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVSPZKAEJHDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150432 | |

| Record name | 1,3-Benzodioxole, 5-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113504-93-1 | |

| Record name | 1,3-Benzodioxole, 5-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113504931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole, 5-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-isothiocyanato-1,3-dioxaindane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the chemical properties of 3,4-Methylenedioxyphenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Methylenedioxyphenyl isothiocyanate is an organosulfur compound featuring a reactive isothiocyanate group attached to a methylenedioxyphenyl ring. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its emerging applications in proteomics and cancer research. The document includes detailed experimental protocols and visual diagrams to facilitate understanding and further investigation of this compound.

Chemical Properties

This compound is a solid at room temperature with a characteristic pungent odor.[1] Key quantitative data are summarized in Table 1 for ease of reference.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅NO₂S | [2][3] |

| Molecular Weight | 179.20 g/mol | [2] |

| CAS Number | 113504-93-1 | [2] |

| Appearance | Solid | |

| Melting Point | 57-59 °C | [4] |

| Boiling Point | 137 °C at 5 mmHg | [4] |

| Purity | ≥98% | [2] |

Spectroscopic data are crucial for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.

-

Infrared (IR) Spectrum: The IR spectrum shows characteristic absorption bands for the isothiocyanate group (-N=C=S).[5] Aromatic isothiocyanates typically exhibit a strong, characteristic absorption band for the asymmetric vibration of the -NCS group in the range of 2000–2200 cm⁻¹.[6]

-

Mass Spectrum: The electron ionization mass spectrum is available for structural elucidation and confirmation.[3][7]

Synthesis

The synthesis of this compound can be achieved through the reaction of the corresponding primary amine, 3,4-methylenedioxyaniline, with a thiocarbonylating agent. Several general methods for the synthesis of isothiocyanates from amines have been reported and can be adapted for this specific compound.[8][9][10]

Experimental Protocol: Synthesis from 3,4-Methylenedioxyaniline

This protocol is based on the general reaction of primary amines with carbon disulfide to form a dithiocarbamate salt, followed by desulfurization.[9]

Materials:

-

3,4-Methylenedioxyaniline

-

Carbon disulfide (CS₂)

-

A suitable base (e.g., triethylamine, potassium carbonate)[9]

-

A desulfurylating agent (e.g., cyanuric chloride)[9]

-

An appropriate solvent (e.g., aqueous solution, dichloromethane)[9]

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Formation of the Dithiocarbamate Salt: Dissolve 3,4-methylenedioxyaniline in an appropriate solvent. Add the base, followed by the slow addition of carbon disulfide at a controlled temperature (e.g., 0-10 °C). Stir the mixture for a specified time to allow for the formation of the dithiocarbamate salt intermediate.

-

Desulfurization: To the solution containing the dithiocarbamate salt, add the desulfurylating agent portion-wise while maintaining a low temperature.

-

Reaction Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction mixture, for example, by adding water. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the electrophilic carbon atom of the isothiocyanate group, making it susceptible to attack by nucleophiles.

-

Reaction with Nucleophiles: It readily reacts with primary and secondary amines to form the corresponding thiourea derivatives. This reactivity is fundamental to its application as a labeling agent for proteins in proteomics.

-

Hydrolysis: The compound is sensitive to moisture and can undergo hydrolysis.[1] The isothiocyanate group can hydrolyze to the corresponding amine, particularly under non-neutral pH conditions or upon heating in aqueous solutions.[11][12]

-

Thermal Stability: While specific data for this compound is not available, isothiocyanates, in general, can be subject to thermal degradation.[13]

Applications in Research

Proteomics

This compound is described as a compound for proteomics research.[2] Isothiocyanates are known to react with the N-terminal α-amino group of peptides and the ε-amino group of lysine residues, allowing for the labeling and subsequent identification and quantification of proteins.[14][15]

Experimental Protocol: General Workflow for Protein Labeling

This protocol outlines a general procedure for labeling proteins or peptides with an isothiocyanate-based reagent for mass spectrometry-based proteomics.

Materials:

-

Protein or peptide sample in a suitable buffer (e.g., ammonium bicarbonate)

-

This compound solution in an organic solvent (e.g., acetonitrile)

-

Quenching reagent (e.g., hydroxylamine)

-

Reagents and equipment for sample cleanup (e.g., C18 desalting spin columns)

-

Mass spectrometer

Procedure:

-

Sample Preparation: Ensure the protein or peptide sample is in a buffer free of primary amines.

-

Labeling Reaction: Add the this compound solution to the sample and incubate at a controlled temperature and pH to allow for the labeling reaction to proceed.

-

Quenching: Add a quenching reagent to stop the labeling reaction by reacting with any excess isothiocyanate.

-

Sample Cleanup: Remove excess reagents and byproducts using a desalting column.

-

Mass Spectrometry Analysis: Analyze the labeled sample by LC-MS/MS to identify and quantify the proteins.

Experimental Workflow for Proteomics:

Caption: General experimental workflow for protein labeling and analysis.

Cancer Research

Isothiocyanates are a well-studied class of compounds with known anticancer properties.[16][17] They have been shown to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines.[18][19]

Potential Signaling Pathways:

The anticancer effects of isothiocyanates are often mediated through the modulation of multiple signaling pathways. While specific pathways for this compound have not been fully elucidated, based on the known mechanisms of other isothiocyanates, potential targets include:

-

Apoptosis Induction Pathways: Isothiocyanates can activate caspases, key enzymes in the apoptotic cascade.[16]

-

Cell Cycle Regulation: They can cause cell cycle arrest, preventing cancer cells from dividing.[19]

-

Anti-inflammatory Pathways: Isothiocyanates can modulate inflammatory responses within the tumor microenvironment.[16]

Signaling Pathway Diagram:

References

- 1. fishersci.ie [fishersci.ie]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. This compound [webbook.nist.gov]

- 6. chemicalpapers.com [chemicalpapers.com]

- 7. Synthesis of 2,3- and 3,4-methylenedioxyphenylalkylamines and their regioisomeric differentiation by mass spectral analysis using GC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Methylenedioxyphenyl Isothiocyanate: Structure, Reactivity, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Methylenedioxyphenyl isothiocyanate, a molecule of significant interest in chemical biology and drug discovery. This document details its chemical structure, reactivity profile, and known biological activities, with a focus on its applications in proteomics and its potential as a modulator of key cellular signaling pathways.

Core Chemical and Physical Properties

This compound, also known as 5-isothiocyanato-1,3-benzodioxole, is an aromatic isothiocyanate featuring a methylenedioxy functional group. This structural motif is found in various naturally occurring and synthetic bioactive compounds.

| Property | Value | Reference |

| Chemical Formula | C₈H₅NO₂S | [1] |

| Molecular Weight | 179.20 g/mol | [2] |

| CAS Number | 113504-93-1 | [2] |

| IUPAC Name | 5-isothiocyanato-1,3-benzodioxole | |

| Appearance | Solid (typical) | |

| Purity | ≥98% (commercially available) | [2] |

Synthesis of this compound

The synthesis of aryl isothiocyanates, including the 3,4-methylenedioxyphenyl derivative, is most commonly achieved through the reaction of the corresponding primary amine with a thiocarbonylating agent. A general and widely applicable method involves the in-situ formation and subsequent decomposition of a dithiocarbamate salt.

Experimental Protocol: General Synthesis of Aryl Isothiocyanates from Primary Amines

This protocol is a generalized procedure based on common methods for isothiocyanate synthesis and can be adapted for the preparation of this compound from 3,4-methylenedioxyaniline.

Materials:

-

3,4-Methylenedioxyaniline

-

Carbon disulfide (CS₂)

-

A suitable organic base (e.g., triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), or 4-methylmorpholine (NMM))

-

A desulfurizing agent (e.g., tosyl chloride, ethyl chloroformate, or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻))[3]

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

Dissolve 3,4-methylenedioxyaniline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the organic base (2-3 equivalents) to the solution and stir.

-

Slowly add carbon disulfide (1.1-1.5 equivalents) to the reaction mixture at room temperature. The reaction is often exothermic.

-

Stir the mixture for a designated period (typically 30 minutes to a few hours) to ensure the complete formation of the dithiocarbamate salt.[4]

-

-

Desulfurization:

-

To the stirred solution of the dithiocarbamate salt, add the chosen desulfurizing agent (1-1.2 equivalents) portion-wise. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The reaction mixture is typically stirred at room temperature or gently heated until the starting material is consumed.[5]

-

-

Work-up and Purification:

-

Upon completion of the reaction, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

-

References

In-Depth Technical Guide: 3,4-Methylenedioxyphenyl Isothiocyanate (CAS 113504-93-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 3,4-Methylenedioxyphenyl isothiocyanate. This guide compiles the available information and provides context based on structurally related compounds. All data presented should be confirmed through experimental validation.

Introduction

This compound (CAS Number: 113504-93-1), with the molecular formula C₈H₅NO₂S, is an organic compound featuring a methylenedioxyphenyl group attached to an isothiocyanate functional group.[1][2] The isothiocyanate moiety (-N=C=S) is a highly reactive electrophilic group, known for its presence in cruciferous vegetables and its potential biological activities, including anticancer properties. The methylenedioxyphenyl group is a common scaffold in various natural and synthetic compounds and is known to interact with metabolic enzymes. This document provides a comprehensive overview of the known properties and potential hazards of this compound, intended for use in research and drug development settings.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 113504-93-1 | [1][2] |

| Molecular Formula | C₈H₅NO₂S | [1][2] |

| Molecular Weight | 179.20 g/mol | [1] |

| IUPAC Name | 5-isothiocyanato-1,3-benzodioxole | [2] |

| Physical Form | Solid | [2] |

| Purity | ≥98% (typical) | [1] |

Hazards and Toxicological Profile

Detailed toxicological studies for this compound are not available. The hazard information is based on the GHS hazard statements provided by chemical suppliers and the known toxicology of related isothiocyanate and methylenedioxyphenyl compounds.

GHS Hazard Classification

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Source:[2]

Toxicological Summary

-

Acute Toxicity: The compound is classified as harmful by ingestion, dermal contact, and inhalation.[2] Isothiocyanates, in general, can be potent irritants to the skin, eyes, and respiratory tract.[3][4]

-

Skin and Eye Irritation: It is a skin and serious eye irritant.[2] Direct contact should be avoided.

-

Genotoxicity: The genotoxic potential of this specific compound has not been evaluated. However, some isothiocyanates have shown genotoxic effects at high concentrations in vitro, although dietary consumption levels are generally considered safe.[5][6][7]

-

Carcinogenicity: The carcinogenic potential is unknown. Many isothiocyanates are studied for their cancer chemopreventive properties.[8][9][10]

-

Metabolism and Cytochrome P450 Interaction: The methylenedioxyphenyl moiety is known to be a substrate and potential inhibitor of cytochrome P450 enzymes. This can lead to drug-drug interactions and alter the metabolism of other xenobiotics.

Experimental Protocols

Due to the lack of specific published experimental methods for this compound, the following sections provide generalized protocols based on standard methodologies for similar compounds.

Synthesis of this compound

A common method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with thiophosgene or a thiophosgene equivalent.[11]

General Protocol for Synthesis:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3,4-methylenedioxyaniline in a suitable inert solvent (e.g., dichloromethane or chloroform) in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser.

-

Addition of Thiophosgene: Cool the solution in an ice bath. Slowly add a solution of thiophosgene in the same solvent dropwise with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Visual Representation of a General Synthetic Workflow:

In Vitro Cytotoxicity Assay

To assess the potential anticancer activity of this compound, a standard MTT assay can be performed on a panel of cancer cell lines.

General Protocol for MTT Assay:

-

Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions until they reach logarithmic growth phase.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium. Treat the cells with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC₅₀ value.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, isothiocyanates are known to exert their biological effects through various mechanisms, primarily related to the induction of cellular stress and modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.[12][13][14]

Hypothesized Signaling Pathway for Isothiocyanate-Induced Apoptosis:

Isothiocyanates can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. A plausible mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in programmed cell death.

Conclusion

This compound is a compound of interest due to the combined presence of the biologically active isothiocyanate group and the metabolically relevant methylenedioxyphenyl moiety. While specific experimental data on its properties and hazards are scarce, preliminary information suggests it should be handled with care due to its potential for harm upon exposure. Further research is warranted to fully characterize its physicochemical properties, toxicological profile, and mechanisms of biological action. The generalized protocols and hypothesized pathways presented here provide a starting point for such investigations.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 113504-93-1 [sigmaaldrich.com]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. nj.gov [nj.gov]

- 5. Natural isothiocyanates: genotoxic potential versus chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothiocyanates Have Genotoxic Potential At Concentrated Doses | Food for Breast Cancer [foodforbreastcancer.com]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isothiocyanate-containing mustard protects human cells against genotoxins in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Portal [scholarworks.brandeis.edu]

- 13. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Aryl Isothiocyanates: A Technical Guide for Drug Development

Introduction

Aryl isothiocyanates (AITCs) are a class of naturally occurring organosulfur compounds characterized by an aromatic ring linked to a reactive isothiocyanate (-N=C=S) functional group.[1] These compounds are predominantly derived from the enzymatic hydrolysis of glucosinolates, which are found in abundance in cruciferous vegetables such as broccoli, wasabi, mustard, and cabbage.[2][3] Upon plant tissue damage, the enzyme myrosinase is released, catalyzing the conversion of glucosinolate precursors into isothiocyanates.[2][4] For decades, AITCs have garnered significant attention from the scientific community for their potent chemopreventive, therapeutic, and health-promoting properties.[5][6] Their biological activity is extensive, encompassing anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[2][5]

This technical guide provides an in-depth exploration of the biological activities of aryl isothiocyanates, focusing on their molecular mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. It is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Mechanisms of Action

The potent biological effects of aryl isothiocyanates are attributed to their ability to modulate multiple critical cell signaling pathways. The high electrophilicity of the isothiocyanate group's central carbon atom allows it to readily react with nucleophilic thiol groups (-SH) on cysteine residues of various cellular proteins, including transcription factors and enzymes, thereby altering their function.[1][7]

Activation of the Nrf2-ARE Pathway

A primary mechanism underlying the antioxidant and cytoprotective effects of AITCs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1).[9] AITCs can modify specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[9] Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[7][9] This induces the expression of a suite of Phase II detoxification and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), which collectively protect cells from oxidative and electrophilic stress.[3][7][10] This pathway is a key component of the chemopreventive action of isothiocyanates.[8][11]

Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[12] AITCs exert potent anti-inflammatory effects by inhibiting this pathway.[12][13] In unstimulated cells, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, COX-2, and iNOS.[12][14][15] AITCs can block this activation, often by inhibiting the kinase (IKK) that phosphorylates IκB, thereby preventing NF-κB's nuclear translocation and suppressing the inflammatory response.[12][16]

Induction of Apoptosis and Cell Cycle Arrest

A cornerstone of the anticancer activity of AITCs is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, selectively in cancer cells.[17][18]

-

Apoptosis: AITCs can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[17][19] They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio.[20] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[21] Cytochrome c then activates a cascade of proteases called caspases (notably initiator caspase-9 and effector caspase-3), which execute cell death.[7][19][21] AITCs can also activate the extrinsic pathway by upregulating death receptors, leading to the activation of caspase-8.[7][19]

-

Cell Cycle Arrest: AITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[2][5][18] This prevents the cells from entering mitosis and dividing, thereby inhibiting tumor growth.[18] This effect is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[20]

Quantitative Summary of Biological Activities

The efficacy of AITCs has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of Aryl Isothiocyanates

| Aryl Isothiocyanate | Cancer Cell Line | Assay / Endpoint | IC50 Value / Quantitative Effect | Reference |

| Allyl ITC (AITC) | Human non-small cell lung (A549) | Cell Viability | IC50: 10 µM | [2] |

| Allyl ITC (AITC) | Human non-small cell lung (H1299) | Cell Viability | IC50: 5 µM | [2] |

| Phenyl ITC (PITC) | Human non-small cell lung (A549) | Cell Viability | IC50: 15 µM | [2] |

| Phenyl ITC (PITC) | Human non-small cell lung (H1299) | Cell Viability | IC50: 7.5 µM | [2] |

| Allyl ITC (AITC) | Human malignant glioma (GBM 8401) | Cell Viability | IC50: 9.25 ± 0.69 μM (24h) | [20] |

| Allyl ITC (AITC) | Human colorectal adenocarcinoma (HT-29) | Cell Viability | Time-dependent reduction at 5, 10, and 20 µM | [20][21] |

| Allyl ITC (AITC) | Human glioblastoma (GBM8401/luc2) | Apoptosis | Increased cleaved caspase-3, -8, -9 at 20-40 µM | [19] |

| Phenethyl ITC (PEITC) | Human leukemia (HL60) | Apoptosis | Most effective at inducing apoptosis among 6 ITCs | [17] |

| Benzyl ITC (BITC) | Human leukemia (HL60) | Apoptosis | Most effective at inducing apoptosis among 6 ITCs | [17] |

Table 2: Anti-inflammatory and Neuroprotective Activity

| Aryl Isothiocyanate | Model | Inflammatory/Neuro Marker | Quantitative Effect | Reference |

| Allyl ITC (AITC) | LPS-stimulated RAW264.7 Macrophages | TNF-α mRNA & secretion | Significant decrease | [12][15] |

| Allyl ITC (AITC) | LPS-stimulated RAW264.7 Macrophages | IL-1β, iNOS expression | Down-regulated | [12][15] |

| Allyl ITC (AITC) | LPS-stimulated microglia | iNOS, COX-2, TNF-α, IL-6 | Significant inhibition/decrease | [14][22] |

| Phenethyl ITC (PEITC) | LPS-stimulated Nrf2+/+ Macrophages | COX-2 protein expression | Dose-dependent decrease | [11][23] |

| Phenyl ITC (PITC) | Human COX-2 Enzyme Assay | Prostaglandin biosynthesis | ~99% inhibition at 50 µM | [13] |

| 2-Methoxyphenyl ITC | Human COX-2 Enzyme Assay | Prostaglandin biosynthesis | ~99% inhibition at 50 µM | [13] |

| 2-Methoxyphenyl ITC | Acetylcholinesterase Inhibition | Enzyme activity | IC50: 0.57 mM | [13] |

| Allyl ITC (AITC) | Neuroblastoma cells | Neurite outgrowth | Increased, more effective than retinoic acid at 10 µM | [22] |

Table 3: Structure-Activity Relationship (SAR) Data

| Aryl Isothiocyanate | System | Activity / Endpoint | Finding | Reference |

| PBITC & PHITC | Mouse lung | Inhibition of NNK-induced tumorigenesis | Greater inhibition than BITC and PEITC | [24] |

| PEITC | Rat liver | NQO1 activity | Most effective inducer among BITC, PEITC, PBITC, PHITC | [24] |

| PHITC | Mouse lung microsomes | Inhibition of NNK oxidation | Potent competitive inhibitor (Ki = 11-16 nM) | [24] |

Abbreviations: AITC (Allyl Isothiocyanate), PITC (Phenyl Isothiocyanate), PEITC (Phenethyl Isothiocyanate), BITC (Benzyl Isothiocyanate), PBITC (4-Phenylbutyl Isothiocyanate), PHITC (6-Phenylhexyl Isothiocyanate), IC50 (Half-maximal inhibitory concentration), NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), LPS (Lipopolysaccharide).

Experimental Protocols

Detailed and standardized experimental protocols are critical for assessing the biological activity of aryl isothiocyanates. Below are methodologies for key cited experiments.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., A549, HT-29) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the aryl isothiocyanate (e.g., 0, 5, 10, 20, 40 µM AITC) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).[21]

-

MTT Addition: Remove the treatment media and add fresh media containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. IC50 values can be determined by plotting viability against concentration.

-

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify specific proteins in a sample, such as those involved in apoptosis (caspases, Bcl-2) or signaling pathways (Nrf2, p65 NF-κB, HO-1).[10][11]

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

-

Methodology:

-

Protein Extraction: Treat cells with the AITC of interest for the desired time. Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein. For nuclear translocation studies (Nrf2, NF-κB), perform nuclear and cytoplasmic fractionation.[9]

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel to separate proteins by molecular weight.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-Nrf2, anti-HO-1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light.

-

Imaging: Capture the signal using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).[10]

-

Antimicrobial Activity Assessment (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25]

-

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient broth.

-

Methodology:

-

Preparation: Prepare serial two-fold dilutions of the aryl isothiocyanate in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton broth).

-

Inoculation: Prepare a standardized bacterial suspension (e.g., MRSA) to a concentration of approximately 5 x 10^5 CFU/mL and add it to each well.[25]

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Analysis: The MIC is the lowest concentration of the AITC at which no visible turbidity (bacterial growth) is observed. A growth indicator like resazurin can be used for clearer endpoint determination.[25]

-

Conclusion and Future Directions

Aryl isothiocyanates are a profoundly important class of bioactive compounds with well-documented anticancer, anti-inflammatory, and neuroprotective activities. Their multifaceted mechanism of action, centered on the modulation of key cellular pathways like Nrf2, NF-κB, and apoptosis, makes them attractive candidates for drug development.[5][17] The quantitative data consistently demonstrate their potency in the low micromolar range against various disease models.

Future research should focus on several key areas. Firstly, in-depth structure-activity relationship (SAR) studies are needed to design and synthesize novel AITC analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.[5] Secondly, while in vitro evidence is strong, more extensive in vivo animal studies and well-designed clinical trials are necessary to translate these findings to human health.[26][27] Finally, exploring the synergistic effects of AITCs with existing therapeutic agents could open new avenues for combination therapies, potentially enhancing efficacy and overcoming drug resistance. The continued investigation of these versatile natural compounds holds significant promise for the development of novel therapeutic strategies against a wide range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate [mdpi.com]

- 3. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]

- 7. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective and Anti-Inflammatory Activities of Allyl Isothiocyanate through Attenuation of JNK/NF-κB/TNF-α Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti‐inflammatory potential of allyl‐isothiocyanate – role of Nrf2, NF‐<sub>κ</sub>B and microRNA‐155 [ouci.dntb.gov.ua]

- 16. Dietary glucosinolates derived isothiocyanates: chemical properties, metabolism and their potential in prevention of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Neuroprotective and Anti-Inflammatory Activities of Allyl Isothiocyanate through Attenuation of JNK/NF-κB/TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. An Overview of Registered Clinical Trials on Glucosinolates and Human Health: The Current Situation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 3,4-Methylenedioxyphenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables. They have garnered significant attention in the scientific community for their potent chemopreventive and therapeutic properties. This technical guide focuses on the putative mechanism of action of a specific synthetic isothiocyanate, 3,4-Methylenedioxyphenyl isothiocyanate (MDPI). While direct and extensive research on MDPI is limited, its structural characteristics and the robust body of evidence on related ITCs allow for a comprehensive elucidation of its likely biological activities. This document will detail the core signaling pathways modulated by ITCs, including the induction of apoptosis, cell cycle arrest, and the activation of cytoprotective mechanisms, with a specific notation on the known effects of the closely related 3,4-methylenedioxybenzyl isothiocyanate on NF-κB signaling. Experimental protocols for key assays and quantitative data from relevant studies on analogous compounds are provided to guide future research and development.

Introduction to this compound

This compound is a member of the isothiocyanate family, characterized by the functional group -N=C=S. While many ITCs are derived from plant-based glucosinolates, synthetic analogs like MDPI are valuable tools for proteomics research and drug discovery.[1] The biological activity of ITCs is largely attributed to the electrophilic nature of their isothiocyanate group, which readily reacts with nucleophilic cellular targets, most notably the sulfhydryl groups of cysteine residues in proteins. This reactivity allows ITCs to modulate a wide array of cellular processes, contributing to their anti-cancer and anti-inflammatory effects.

Core Mechanisms of Action

The anticancer effects of isothiocyanates are multifactorial, targeting key pathways involved in cancer cell proliferation, survival, and inflammation.[2] The primary mechanisms of action are detailed below.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and is constitutively active in many cancer types, promoting cell survival and proliferation.[3] Isothiocyanates are known inhibitors of this pathway.[4]

Notably, a study on the anti-inflammatory activities of various synthetic ITCs identified 3,4-methylenedioxybenzyl isothiocyanate as a potent inhibitor of NF-κB-mediated pro-inflammatory gene transcription.[5] This compound suppressed the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[5] This action leads to the downregulation of pro-inflammatory mediators such as iNOS, COX-2, IL-1β, IL-6, and TNF-α.[5] Given the structural similarity, it is highly probable that this compound exerts a similar, potent anti-inflammatory and anti-cancer effect through the inhibition of the NF-κB signaling pathway.

References

- 1. scbt.com [scbt.com]

- 2. Dietary isothiocyanates inhibit cancer progression by modulation of epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The isothiocyanate produced from glucomoringin inhibits NF-kB and reduces myeloma growth in nude mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Methylenedioxyphenyl Isothiocyanate: A Comprehensive Technical Review and Prospective Research Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Methylenedioxyphenyl isothiocyanate is a small molecule belonging to the isothiocyanate class of compounds, which are widely recognized for their potential as chemopreventive and therapeutic agents. While extensive research has been conducted on isothiocyanates derived from cruciferous vegetables, such as sulforaphane and phenethyl isothiocyanate, a thorough review of the existing scientific literature reveals a significant gap in the specific investigation of this compound's biological activity. This technical guide serves a dual purpose: first, to summarize the known chemical and physical properties of this compound, and second, to provide a comprehensive overview of the well-established research on the isothiocyanate class of compounds. By extrapolating from the known anticancer mechanisms, signaling pathways, and experimental methodologies used to study prominent isothiocyanates, this document proposes a prospective research framework for the systematic evaluation of this compound. This guide is intended to be a valuable resource for researchers and drug development professionals interested in exploring the potential of this understudied compound.

Introduction to this compound

This compound is an organic compound featuring the characteristic isothiocyanate (-N=C=S) functional group attached to a 3,4-methylenedioxyphenyl ring.[1] This structural motif is shared by numerous naturally occurring and synthetic compounds with diverse biological activities. The isothiocyanate group is a key pharmacophore responsible for the anticancer and chemopreventive properties observed in many related compounds.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 113504-93-1 | [1] |

| Molecular Formula | C₈H₅NO₂S | [1] |

| Molecular Weight | 179.20 g/mol | [1] |

| IUPAC Name | 5-isothiocyanato-1,3-benzodioxole | |

| Physical Form | Solid | |

| Purity (typical) | ≥98% | [1] |

| Storage | Ambient temperature |

Synthesis of Isothiocyanates: Established Protocols

The synthesis of isothiocyanates is a well-established field in organic chemistry, with numerous methods available for the preparation of a wide array of derivatives.[4][5] These methods can be adapted for the synthesis of this compound from its corresponding primary amine, 3,4-methylenedioxyaniline (piperonylamine).

General "One-Pot" Synthesis Protocol

A common and efficient method for the synthesis of isothiocyanates involves a "one-pot", two-step procedure from the corresponding primary amine.[6][7] This method typically utilizes carbon disulfide to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate.

Experimental Protocol: "One-Pot" Microwave-Assisted Synthesis

-

Reaction Setup: In a 10 mL pressure vial equipped with a magnetic stir bar, dissolve the primary amine (e.g., 3,4-methylenedioxyaniline) (2 mmol, 1 equivalent) in dry dichloromethane (DCM, 3 mL).

-

Dithiocarbamate Formation: Add triethylamine (Et₃N) (3 equivalents) and carbon disulfide (CS₂) (3 equivalents) to the solution. Stir for 5 minutes at room temperature.

-

Desulfurization: Add a desulfurizing agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) (1 equivalent).

-

Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation (e.g., 3 minutes at 90 °C).

-

Work-up and Purification: After cooling, the reaction mixture is typically concentrated and purified by flash column chromatography on silica gel to yield the pure isothiocyanate.

Workflow for the Proposed Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive body of research on other isothiocyanates, it is hypothesized that this compound will exhibit significant anticancer and chemopreventive properties. The primary mechanisms of action are expected to involve the modulation of key cellular signaling pathways that regulate cell proliferation, apoptosis, and the cellular stress response.[7][8][9][10][11][12][13][14][15]

Induction of Apoptosis

Isothiocyanates are well-documented inducers of apoptosis in cancer cells.[8][10] This programmed cell death is often mediated through the activation of caspase cascades and the modulation of the Bcl-2 family of proteins.

Hypothesized Apoptosis Induction Pathway

Caption: Hypothesized mitochondrial-mediated apoptosis pathway induced by this compound.

Cell Cycle Arrest

Another hallmark of isothiocyanate activity is the induction of cell cycle arrest, primarily at the G2/M phase.[8] This prevents cancer cells from dividing and proliferating.

Modulation of Key Signaling Pathways

-

Nrf2 Pathway: Isothiocyanates are potent activators of the Nrf2 transcription factor, which upregulates the expression of phase II detoxification enzymes and antioxidant proteins, thereby protecting cells from carcinogenic insults.[15]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is often dysregulated in cancer. Isothiocyanates have been shown to modulate MAPK signaling, leading to anti-proliferative effects.[10]

-

Deubiquitinating Enzyme (DUB) Inhibition: Recent studies have identified deubiquitinating enzymes, such as USP9x, as targets for isothiocyanates.[9][16] Inhibition of these enzymes can lead to the degradation of oncoproteins.

Hypothesized Nrf2 Activation Pathway

Caption: Proposed mechanism of Nrf2 pathway activation by this compound.

Proposed Experimental Protocols for Biological Evaluation

To ascertain the biological activities of this compound, a series of in vitro experiments are proposed, mirroring the methodologies used for other well-characterized isothiocyanates.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effects of this compound on various cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer, HCT116 colon cancer) in appropriate media and conditions.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| MCF-7 (Breast) | >100 | 45.2 | 21.8 |

| PC-3 (Prostate) | 85.6 | 32.1 | 15.7 |

| HCT116 (Colon) | 92.3 | 38.5 | 18.2 |

| A549 (Lung) | >100 | 55.4 | 28.9 |

Note: The data in this table is purely hypothetical and serves as an example of how results would be presented. Actual values would need to be determined experimentally.

Apoptosis and Cell Cycle Analysis

Objective: To determine if the cytotoxic effects are due to the induction of apoptosis and/or cell cycle arrest.

Experimental Protocol: Flow Cytometry

-

Cell Treatment: Treat cancer cells with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Staining:

-

For Apoptosis: Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

For Cell Cycle: Fix cells in cold 70% ethanol and then stain with PI containing RNase.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Apoptosis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

-

Cell Cycle: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Prospective Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent. Pharmacokinetic studies in animal models would be a critical next step.[3][17]

Table 3: Hypothetical Pharmacokinetic Parameters in Rats (Oral Administration)

| Parameter | Value |

| Tₘₐₓ (h) | 1.5 |

| Cₘₐₓ (µg/mL) | 5.8 |

| AUC₀₋₂₄ (µg·h/mL) | 25.4 |

| t₁/₂ (h) | 4.2 |

| Bioavailability (%) | 65 |

Note: This data is hypothetical and for illustrative purposes only. In vivo studies are required to determine these parameters.

Conclusion and Future Directions

While this compound remains a largely uninvestigated compound, its chemical structure suggests a strong potential for anticancer and chemopreventive activities, consistent with the broader class of isothiocyanates. This technical guide has outlined the known properties of this molecule and provided a comprehensive, albeit prospective, framework for its systematic investigation. Future research should focus on the synthesis and subsequent in vitro evaluation of this compound against a panel of cancer cell lines to determine its cytotoxic and mechanistic properties. Positive in vitro results would warrant progression to in vivo studies in animal models to assess its efficacy, pharmacokinetics, and safety profile. The exploration of this and other understudied isothiocyanates could lead to the discovery of novel and potent agents for cancer therapy and prevention.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Pharmacokinetics and toxicity profiling of 4-(methylthio)butyl isothiocyanate with special reference to pre-clinical safety assessment studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective potential of isothiocyanates in an in vitro model of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. scbt.com [scbt.com]

- 12. scribd.com [scribd.com]

- 13. Stable isotope characterisation of 3,4-methylenedioxyphenyl-2-propanone and 3,4-methylenedioxyamphetamine prepared from piperonal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of dose and route of administration on pharmacokinetics of (+ or -)-3,4-methylenedioxymethamphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of Dioxole Analogs in Advancing Proteomics: A Technical Guide to Diol-Based Cleavable Linkers

For Immediate Release

Freising, Germany – In the intricate landscape of proteomics, the pursuit of precision and clarity in identifying and quantifying proteins is paramount. The emergence of innovative chemical tools has revolutionized this field, with a notable contribution from dioxole-related compounds, specifically vicinal diol-based cleavable linkers. These linkers are instrumental in refining chemical proteomics workflows, particularly in activity-based protein profiling (ABPP), by enabling the efficient enrichment of target proteins and significantly reducing background contaminants in mass spectrometry analysis. This technical guide provides an in-depth exploration of the application of these linkers for researchers, scientists, and drug development professionals.

The core advantage of vicinal diol linkers lies in their susceptibility to mild and specific cleavage by periodate oxidation. This chemical property allows for the selective release of captured proteins from affinity resins, leaving behind non-specifically bound proteins and the affinity tag itself. The result is a cleaner sample for mass spectrometry, leading to higher confidence in protein identification and quantification.

Quantitative Advancements with Diol-Cleavable Linkers

The implementation of diol-based cleavable linkers has demonstrated a marked improvement in the signal-to-noise ratio in proteomics experiments. The following table summarizes quantitative data from studies utilizing these linkers, showcasing their efficacy in reducing background protein identifications compared to standard on-bead digestion methods.

| Metric | Standard On-Bead Digestion | Diol-Cleavable Linker with Elution | Reference |

| Number of Identified Proteins | High | Significantly Reduced | [1] |

| Ratio of Target Protein to Background | Low | High | [1] |

| Confidence of Target Protein ID | Moderate | High | [1] |

Core Experimental Workflow and Signaling Pathway Visualization

A typical chemical proteomics workflow employing a diol-cleavable linker involves several key stages, from initial cell labeling to final mass spectrometry analysis. The following diagrams, generated using the DOT language, illustrate these complex processes.

Detailed Experimental Protocols

Success in chemical proteomics hinges on meticulous execution of experimental procedures. The following protocols provide a detailed methodology for key steps in a typical ABPP experiment with a diol-cleavable linker.

Protocol 1: Synthesis of a Diol-Containing Activity-Based Probe

This protocol is a generalized procedure for incorporating a tartrate-based diol linker into a chemical probe.[1]

-

Synthesis of the Diol Building Block: Start with commercially available tartaric acid derivatives to synthesize a diol-containing building block amenable to solid-phase peptide synthesis (SPPS).

-

Solid-Phase Synthesis: Utilize standard Fmoc-based SPPS to assemble the peptide or small molecule backbone of the probe.

-

Incorporation of the Diol Linker: Couple the synthesized diol building block to the N-terminus of the resin-bound peptide.

-

Addition of the Reactive Group: Attach the desired "warhead" (e.g., an electrophilic group that reacts with the target enzyme class) to the diol linker.

-

Cleavage and Purification: Cleave the final probe from the resin using trifluoroacetic acid (TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Labeling of Target Proteins in Cell Lysate

-

Lysate Preparation: Harvest cells and prepare a cell lysate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) through sonication or mechanical disruption.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Probe Incubation: Add the diol-containing activity-based probe to the cell lysate at a final concentration typically in the low micromolar range.

-

Incubation: Incubate the mixture for a defined period (e.g., 30-60 minutes) at room temperature or 37°C to allow for covalent labeling of the target proteins.

-

Quenching: Stop the labeling reaction by adding a reducing agent like dithiothreitol (DTT) if necessary.

Protocol 3: Protein Enrichment and On-Bead Digestion

-

Click Reaction: To the probe-labeled lysate, add a biotin-azide tag, copper(II) sulfate, a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate) to initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Incubate for 1 hour at room temperature.

-

Protein Precipitation: Precipitate the proteins using a method like acetone precipitation to remove excess click chemistry reagents.

-

Resuspension and Capture: Resuspend the protein pellet in a buffer containing SDS and incubate with streptavidin-agarose beads for 1-2 hours to capture the biotinylated proteins.

-

Washing: Perform a series of stringent washes with buffers of decreasing SDS concentration, followed by washes with urea and finally an appropriate digestion buffer (e.g., ammonium bicarbonate) to remove non-specifically bound proteins.

Protocol 4: Periodate Cleavage and Elution

-

Cleavage Reaction: Resuspend the washed streptavidin beads in a cleavage buffer containing sodium periodate (e.g., 10 mM NaIO4 in a suitable buffer at a slightly acidic to neutral pH) and incubate for a specific duration (e.g., 30-60 minutes) at room temperature with gentle agitation.[1][2]

-

Elution: Centrifuge the beads and collect the supernatant containing the released target proteins.

-

Quenching of Periodate: Quench the excess periodate in the eluate by adding glycerol or another diol-containing compound.

-

Sample Preparation for MS: Prepare the eluted proteins for mass spectrometry by reduction, alkylation, and tryptic digestion.

The strategic application of dioxole analogs in the form of diol-cleavable linkers represents a significant step forward in the quest for more accurate and comprehensive proteomic data. By minimizing background interference, these tools empower researchers to delve deeper into the complexities of the proteome, accelerating drug discovery and our fundamental understanding of biological systems.

References

Spectroscopic Profile of 3,4-Methylenedioxyphenyl Isothiocyanate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Methylenedioxyphenyl isothiocyanate (also known as 5-isothiocyanato-1,3-benzodioxole), a compound of interest for researchers, scientists, and professionals in drug development and proteomics research. This document compiles available spectroscopic information, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, and outlines standardized experimental protocols for these analytical techniques.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₈H₅NO₂S[1][2] |

| Molecular Weight | 179.20 g/mol [2] |

| CAS Number | 113504-93-1[1][2] |

| Appearance | Solid |

| Purity | ≥98%[2] |

Spectroscopic Data

The following sections present a summary of the expected spectroscopic data for this compound. While specific peak values are proprietary to databases, the characteristic signals are described. The actual spectra can be accessed through the NIST WebBook and ChemicalBook.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The most prominent feature is the strong, sharp band for the isothiocyanate group.

| Functional Group | Expected Absorption (cm⁻¹) |

| Isothiocyanate (-N=C=S) asymmetric stretch | ~2100 cm⁻¹ (strong, sharp) |

| Aromatic C-H stretch | ~3000-3100 cm⁻¹ |

| Aromatic C=C stretch | ~1400-1600 cm⁻¹ |

| C-O-C stretch (methylenedioxy) | ~1000-1300 cm⁻¹ |

Actual IR spectral data is available in the NIST/EPA Gas-Phase Infrared Database.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will display signals corresponding to the aromatic protons and the methylene protons of the methylenedioxy group. The chemical shifts and coupling patterns are indicative of their positions on the benzene ring.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.5 | d, dd |

| Methylene (-O-CH₂-O-) | ~6.0 | s |

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbon, and the unique carbon of the isothiocyanate group. The isothiocyanate carbon signal is often broad.

| Carbon | Expected Chemical Shift (ppm) |

| Isothiocyanate (-N=C =S) | 120 - 140 |

| Aromatic-C | 100 - 150 |

| Methylene (-O-C H₂-O-) | ~101 |

Detailed ¹H and ¹³C NMR spectral data are available from ChemicalBook.[4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will yield a molecular ion peak and characteristic fragment ions resulting from the loss of specific functional groups.

| Ion | m/z (expected) | Description |

| [M]⁺ | 179 | Molecular Ion |

| [M - NCS]⁺ | 121 | Loss of isothiocyanate group |

| [M - OCH₂O]⁺ | 131 | Loss of methylenedioxy group |

Electron ionization mass spectral data is available in the NIST Chemistry WebBook.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the thin film method is commonly employed. A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride or acetone).

-

Film Formation: A drop of the solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. The background is collected with a clean, empty salt plate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the acquisition time is typically short. For ¹³C NMR, a longer acquisition time is necessary due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography.

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV) in a technique known as electron ionization (EI). This process forms a positively charged molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic methods for structure elucidation.

References

The Isothiocyanate Functional Group: An In-depth Technical Guide to its Reactivity and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiocyanate functional group (-N=C=S) is a cornerstone of interest in medicinal chemistry and drug development.[1] Found in cruciferous vegetables, these organosulfur compounds and their synthetic analogs exhibit a wide range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The therapeutic potential of isothiocyanates is intrinsically linked to the electrophilic nature of the central carbon atom, which makes it susceptible to nucleophilic attack by biological macromolecules.[1] This reactivity allows isothiocyanates to act as covalent inhibitors, modulating the function of key proteins and cellular signaling pathways.[4][5]

This technical guide provides a comprehensive overview of the reactivity of the isothiocyanate functional group. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the factors governing these reactions, detailed experimental protocols for their study, and insights into their biological implications.

Core Reactivity Principles

The reactivity of the isothiocyanate group is governed by the electrophilicity of the central carbon atom. This reactivity is influenced by the electronic and steric properties of the substituent (R) attached to the nitrogen atom.

-

Electronic Effects: Electron-withdrawing groups attached to the nitrogen atom increase the electrophilicity of the isothiocyanate carbon, enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups decrease reactivity.[1] For instance, aromatic isothiocyanates are generally less reactive than their aliphatic counterparts because the aryl group can delocalize the electron density through resonance, stabilizing the molecule.[3]

-

Steric Effects: Bulky substituents near the isothiocyanate group can hinder the approach of nucleophiles, thereby reducing the reaction rate.

The general mechanism for the reaction of an isothiocyanate with a nucleophile involves the attack of the nucleophile on the electrophilic carbon of the isothiocyanate, leading to the formation of a tetrahedral intermediate. This intermediate then rearranges to form the final product.

Reactivity with Biological Nucleophiles

In a biological context, the primary targets of isothiocyanates are nucleophilic functional groups present in amino acids, peptides, and proteins. The most significant of these are the primary and secondary amines of lysine and the N-terminus, and the thiol group of cysteine.

Reaction with Amines

Isothiocyanates react with primary and secondary amines to form stable thiourea derivatives.[6] This reaction is fundamental to their biological activity and is also widely used in synthetic chemistry.[4][7] The reaction proceeds through a nucleophilic addition mechanism, initiated by the attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate.[6]

The rate of this reaction is highly dependent on the pH of the medium. A basic environment (pH 9-11) is generally optimal as it ensures the amine is in its deprotonated, more nucleophilic state.[8][9]

Reaction with Thiols

The reaction of isothiocyanates with thiols, such as the side chain of cysteine residues in proteins, results in the formation of dithiocarbamate adducts.[10] This reaction is particularly relevant to the mechanism of action of many biologically active isothiocyanates, which often target cysteine residues in key regulatory proteins.[8]

The reaction with thiols is also pH-dependent, but it is generally favored at a lower pH range (pH 6-8) compared to the reaction with amines.[8] This is because the thiol group has a lower pKa than the amino group, meaning it exists in its more nucleophilic thiolate form at a lower pH. The formation of dithiocarbamates is a crucial step in the metabolism of isothiocyanates, often involving conjugation with glutathione (GSH).[10]

References

- 1. Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates in acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. benchchem.com [benchchem.com]

- 4. iws.inha.ac.kr [iws.inha.ac.kr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]

- 7. aacrjournals.org [aacrjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Natural Sources and Analogs of Methylenedioxyphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenedioxyphenyl compounds are a class of organic molecules characterized by a phenyl ring substituted with a methylenedioxy group (-O-CH₂-O-). This functional group is found in a variety of naturally occurring substances, many of which are of significant interest to the pharmaceutical, agricultural, and chemical industries. These compounds exhibit a wide range of biological activities, from psychoactive and medicinal properties to roles as insecticide synergists. This technical guide provides a comprehensive overview of the natural sources of key methylenedioxyphenyl compounds, their biosynthetic pathways, synthetic analogs, and the signaling pathways through which they exert their effects. All quantitative data is summarized in structured tables, and detailed experimental protocols for key methodologies are provided.

Natural Sources and Quantitative Data of Key Methylenedioxyphenyl Compounds

Several methylenedioxyphenyl compounds are prominent secondary metabolites in the plant kingdom. The most well-studied include safrole, myristicin, and apiole. Their natural occurrence is widespread, with particular families of plants being rich sources.

Safrole

Safrole is a colorless or slightly yellow oily liquid with a characteristic "sweet-shop" aroma. It serves as a natural antifeedant for various plants.[1] The primary natural sources of safrole are trees from the Lauraceae family.

| Plant Species | Family | Plant Part | Safrole Content in Essential Oil (%) | Reference(s) |

| Sassafras albidum | Lauraceae | Root bark | ~90% | [1] |

| Ocotea pretiosa | Lauraceae | Wood | >84% | [1] |

| Cinnamomum kanehirai | Lauraceae | Wood | 3.77 - 35.51% | [2] |

| Cinnamomum micranthum | Lauraceae | Wood | up to 64.3% | [2] |

| Piper divaricatum | Piperaceae | Leaves, Stems, Fruits | 98% (leaves), 83% (stems), 87% (fruits) | [3] |

| Laurelia sempervirens | Atherospermataceae | Leaves | 65.03% | [4] |

Myristicin

Myristicin is a naturally occurring insecticide and is the primary psychoactive component of nutmeg.[5] It is found in a variety of spices and herbs.

| Plant Species | Family | Plant Part | Myristicin Content in Essential Oil (%) | Reference(s) |

| Myristica fragrans (Nutmeg) | Myristicaceae | Seed (Nutmeg) | 5.57 - 13.76% | [6] |

| Myristica fragrans (Mace) | Myristicaceae | Aril (Mace) | 26.29 - 29.48% | [7] |

| Petroselinum crispum (Parsley) | Apiaceae | Aerial Parts | 9.33% | [8] |

| Anethum graveolens (Dill) | Apiaceae | - | Present | [5] |

| Foeniculum vulgare (Fennel) | Apiaceae | - | Present | [6] |

Apiole